Predicted α-C–H Acidity (pKa) Comparison: Ortho-Nitro vs. Non-Nitrated Phenyl Analog
The α-proton of 2-(2-Nitrophenyl)-3-oxopentanenitrile is substantially more acidic than that of its non-nitrated analog 2-phenyl-3-oxopentanenitrile, owing to the electron-withdrawing ortho-nitro group. The predicted pKa of the target compound is 4.78 ± 0.10 [1], while the α-C–H pKa of 2-phenyl-3-oxopentanenitrile is expected to be significantly higher, typical of simple β-ketonitriles (estimated pKa range 10–12 based on class behavior). This difference of approximately 5–7 pKa units translates to over 100,000-fold higher enolate concentration under mildly basic conditions, enabling alkylation and Michael addition reactions under neutral to mildly basic conditions that would be ineffective for the non-nitrated analog.
| Evidence Dimension | Predicted α-C–H pKa |
|---|---|
| Target Compound Data | 4.78 ± 0.10 (predicted, most acidic proton at 25°C) |
| Comparator Or Baseline | 2-Phenyl-3-oxopentanenitrile: pKa estimated 10–12 (class-level inference; no experimental data identified) |
| Quantified Difference | ΔpKa ≈ 5–7 units (enolate concentration difference >10^5-fold) |
| Conditions | Predicted values; no experimental titration data available |
Why This Matters
Procurement of the ortho-nitro compound is justified when synthetic schemes require efficient enolate generation under mild conditions, avoiding strong bases that could degrade sensitive substrates.
- [1] NVChem. Predicted pKa 4.78±0.10 for 2-(2-Nitrophenyl)-3-oxopentanenitrile. http://ja.nvchem.net View Source
